molecular formula C16H14O5S3 B296066 Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate

Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate

Cat. No. B296066
M. Wt: 382.5 g/mol
InChI Key: YPFPEGOWOAMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not well understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and magnetic properties, which make it a promising material for the development of organic semiconductors and molecular switches. However, its limited solubility in common solvents and low yield in synthesis may pose challenges for researchers.

Future Directions

There are several potential future directions for research on Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of research could be the development of new synthesis methods to improve the yield and scalability of the reaction. Another area of research could be the exploration of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further studies could be conducted to understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a promising compound that has potential applications in various fields of scientific research. Its unique electronic and magnetic properties make it a promising material for the development of organic semiconductors and molecular switches. Further research is needed to explore its potential applications in biomedicine and other fields of scientific research.

Synthesis Methods

The synthesis of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves the reaction of 4-methoxyphenylacetylene with 1,2-dithiol-3-thione followed by the addition of dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a catalyst such as copper(I) iodide and a solvent such as tetrahydrofuran. The yield of the reaction is typically around 60%.

Scientific Research Applications

Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has shown potential applications in various fields of scientific research. One of its primary applications is in the development of organic semiconductors for use in electronic devices such as solar cells, transistors, and light-emitting diodes. It has also shown potential as a catalyst in organic reactions and as a material for the development of molecular switches and sensors.

properties

Molecular Formula

C16H14O5S3

Molecular Weight

382.5 g/mol

IUPAC Name

dimethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate

InChI

InChI=1S/C16H14O5S3/c1-19-10-6-4-9(5-7-10)11-8-12-13(15(17)20-2)14(16(18)21-3)23-24(12)22-11/h4-8H,1-3H3

InChI Key

YPFPEGOWOAMAKA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC

Origin of Product

United States

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